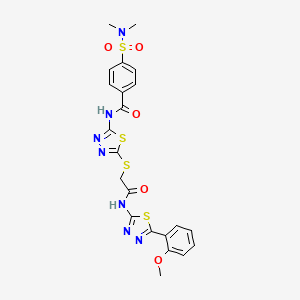
4-(N,N-dimethylsulfamoyl)-N-(5-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(N,N-dimethylsulfamoyl)-N-(5-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a useful research compound. Its molecular formula is C22H21N7O5S4 and its molecular weight is 591.69. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound 4-(N,N-dimethylsulfamoyl)-N-(5-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a novel derivative featuring a complex structure that includes a thiadiazole moiety known for its diverse biological activities. This article reviews the biological activity of this compound by synthesizing findings from various studies, focusing on its anticancer, antimicrobial, and other pharmacological properties.
Chemical Structure and Synthesis
The compound's structure integrates multiple pharmacophores, including:
- Thiadiazole rings : Known for their biological significance.
- Benzamide groups : Enhancing the compound's interaction with biological targets.
Synthesis Methodology
The synthesis typically involves multi-step reactions including:
- Formation of the thiadiazole core.
- Addition of the benzamide and sulfamoyl groups.
- Characterization through spectroscopic methods (NMR, IR).
Biological Activity Overview
The biological activities of this compound can be categorized into several key areas:
Anticancer Activity
- Mechanisms of Action : The compound exhibits significant cytotoxic effects against various cancer cell lines. Studies have shown that derivatives containing thiadiazole rings can induce apoptosis in cancer cells by activating caspase pathways .
- In Vitro Studies :
Antimicrobial Activity
- Broad Spectrum : The compound has shown activity against various bacterial strains including Gram-positive and Gram-negative bacteria as well as antifungal properties against Candida species .
- Comparative Studies : In studies comparing new derivatives with standard antibiotics like ciprofloxacin and fluconazole, certain derivatives exhibited comparable or superior antimicrobial efficacy .
| Microorganism | MIC (µg/mL) | Reference |
|---|---|---|
| Staphylococcus aureus | 32–42 | |
| Escherichia coli | 24–26 | |
| Candida albicans | 32–42 |
Additional Pharmacological Properties
- Anti-inflammatory Effects : Thiadiazole derivatives are known for their anti-inflammatory properties, which may contribute to the overall therapeutic potential of this compound .
- Analgesic Activity : Some studies suggest that modifications to the thiadiazole structure can enhance analgesic effects, making them candidates for pain management therapies .
Case Studies and Research Findings
Several research studies have focused on the synthesis and biological evaluation of thiadiazole derivatives:
- Study A : Evaluated a series of thiadiazole-benzamide hybrids for anticancer activity; compounds showed selective inhibition against tumor cell lines with notable effects on apoptosis pathways .
- Study B : Investigated antimicrobial properties against resistant strains; highlighted the importance of substituent groups in enhancing bioactivity .
科学研究应用
Research indicates that compounds containing thiadiazole structures exhibit a range of biological activities, including antimicrobial and anticancer effects. The following subsections detail these applications:
Antimicrobial Activity
Several studies have demonstrated that thiadiazole derivatives possess significant antimicrobial properties against various bacterial strains and fungi. For example:
- In vitro studies have shown that compounds similar to 4-(N,N-dimethylsulfamoyl)-N-(5-((2-((5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide exhibit effective inhibition against Gram-positive and Gram-negative bacteria .
Anticancer Activity
Thiadiazole derivatives have also been investigated for their anticancer potential:
- Cytotoxicity assays using human cancer cell lines (e.g., MCF7 for breast cancer) have shown promising results where certain derivatives induce apoptosis in cancer cells .
- Molecular docking studies suggest that these compounds can effectively bind to cancer-related targets, enhancing their therapeutic efficacy .
Case Studies
- Thiadiazole Derivatives Against Cancer : A study synthesized a series of thiadiazole derivatives and evaluated their anticancer activity using MTT assays on various cancer cell lines. Some compounds showed IC50 values comparable to established chemotherapeutics .
- Antimicrobial Efficacy : Another investigation focused on the antimicrobial properties of related compounds, revealing significant activity against resistant bacterial strains. The results indicated that the incorporation of sulfamoyl groups enhances the potency of these agents .
属性
IUPAC Name |
4-(dimethylsulfamoyl)-N-[5-[2-[[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N7O5S4/c1-29(2)38(32,33)14-10-8-13(9-11-14)18(31)24-21-27-28-22(37-21)35-12-17(30)23-20-26-25-19(36-20)15-6-4-5-7-16(15)34-3/h4-11H,12H2,1-3H3,(H,23,26,30)(H,24,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GGAJDFQYIPYUEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=NN=C(S3)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N7O5S4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
591.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。













